ATTO 425 maleimide

説明

特性

分子式 |

C28H33N3O7 |

|---|---|

分子量 |

523.6 g/mol |

IUPAC名 |

ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate |

InChI |

InChI=1S/C28H33N3O7/c1-5-37-26(35)20-14-18-13-19-17(2)16-28(3,4)31(21(19)15-22(18)38-27(20)36)11-6-7-23(32)29-10-12-30-24(33)8-9-25(30)34/h8-9,13-15,17H,5-7,10-12,16H2,1-4H3,(H,29,32) |

InChIキー |

CUWXBTJMNRLPKT-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCN4C(=O)C=CC4=O |

製品の起源 |

United States |

Foundational & Exploratory

ATTO 425 Maleimide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of ATTO 425 maleimide, a fluorescent probe with significant applications in life sciences research and drug development. Designed for researchers, scientists, and professionals in the field, this document details the chemical structure, key properties, and experimental protocols associated with this versatile coumarin-based dye.

Core Properties and Chemical Structure

ATTO 425 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3][4] The maleimide functional group renders it highly suitable for the selective labeling of thiol groups, such as those found in the cysteine residues of proteins.[1][2] The reaction between the maleimide and a thiol group forms a stable thioether bond.[5]

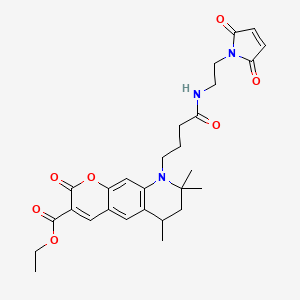

The chemical structure of this compound is presented below, with its corresponding molecular formula and weight.

Chemical Structure:

-

IUPAC Name: ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate[6]

Photophysical and Chemical Properties

The key characteristics of ATTO 425 are summarized in the table below. These properties make it an excellent choice for various fluorescence-based applications, including high-sensitivity detection and single-molecule studies.[2]

| Property | Value | Reference(s) |

| Maximum Absorption (λabs) | 439 nm | [1][2][3][4] |

| Maximum Emission (λfl) | 485 nm | [1][2][3][4] |

| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [1][2][3][4] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][2][3][4] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2][4] |

| Correction Factor (CF₂₆₀) | 0.19 | [1][2][4] |

| Correction Factor (CF₂₈₀) | 0.17 | [1][2][4] |

Optical data of the carboxy derivative in aqueous solution.

Thiol-Reactive Labeling Mechanism

This compound selectively reacts with sulfhydryl (thiol) groups of biomolecules, most notably the cysteine residues in proteins. This Michael addition reaction is highly efficient and specific within a pH range of 6.5-7.5, forming a stable, covalent thioether linkage.[7][8]

Figure 1: Reaction of this compound with a protein thiol group.

Experimental Protocol: Protein Labeling

The following is a detailed methodology for the covalent labeling of proteins with this compound.

Materials:

-

Protein of interest containing free thiol groups

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: Glutathione or other low molecular weight thiol

-

Purification column: Sephadex G-25 or equivalent

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 50-100 µM.[1]

-

If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides to free thiols.[1] Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide dye.[1]

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 10-20 mM stock solution of the dye in anhydrous DMF or DMSO immediately before use.[9]

-

-

Labeling Reaction:

-

Quenching:

-

(Optional) To stop the reaction, add a low molecular weight thiol like glutathione to consume any unreacted maleimide.[1]

-

-

Purification:

Figure 2: Experimental workflow for protein labeling with this compound.

Applications in Research and Drug Development

The specific reactivity of this compound with thiols makes it a valuable tool for a variety of applications, including:

-

Fluorescent Labeling of Proteins and Antibodies: For use in fluorescence microscopy, flow cytometry, and other imaging techniques.

-

Probing Protein Structure and Function: Cysteine residues can be specifically labeled to study their local environment and accessibility.

-

Bioconjugation: Creation of fluorescently labeled bioconjugates for use as probes in biological systems.

Storage and Handling

This compound should be stored at -20°C, protected from light and moisture.[2][4] Stock solutions of the dye in anhydrous DMF or DMSO should also be stored at -20°C and are generally stable for at least one month if moisture is avoided.[1] It is recommended to prepare labeling solutions immediately before use.[2][4]

References

- 1. biotium.com [biotium.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. lumiprobe.com [lumiprobe.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. benchchem.com [benchchem.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

ATTO 425 Maleimide: A Technical Guide for Advanced Fluorescence Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 425 maleimide, a fluorescent probe with significant applications in life sciences research. This document details its photophysical properties, core applications, and detailed protocols for its use in labeling biomolecules.

Core Properties of ATTO 425

ATTO 425 is a fluorescent label belonging to the coumarin dye family.[1][2][3][4] It is characterized by a strong absorption, high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2][3][4][5] These features make it a versatile tool for various bioanalytical applications.[3] The maleimide functional group allows for the specific labeling of thiol (-SH) groups, which are found in the cysteine residues of proteins and can be introduced into other biomolecules like nucleic acids.[1][2][6][7]

Photophysical and Chemical Properties

The key quantitative data for ATTO 425 and its maleimide derivative are summarized in the table below. This information is crucial for designing and executing fluorescence-based experiments.

| Property | Value | Source(s) |

| Excitation Maximum (λabs) | 439 nm | [1][2][8] |

| Emission Maximum (λfl) | 485 nm | [1][2] |

| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [1][2] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][2][8] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2][8] |

| Molecular Weight (MW) | 524 g/mol | [1][2] |

| Recommended Excitation Range | 405 - 455 nm | [1][3][4] |

| Solubility | Polar solvents (DMF, DMSO) | [2] |

| Net Electrical Charge (post-coupling) | -1 | [1] |

Primary Application: Thiol-Reactive Labeling

The most prominent use of this compound is the covalent labeling of biomolecules through its reaction with free sulfhydryl (thiol) groups.[1][2] The maleimide group exhibits high selectivity for thiols at a neutral to slightly acidic pH (6.5-7.5), forming a stable thioether bond.[1][9][10] This specificity allows for the targeted labeling of cysteine residues in proteins.[2][6][9]

Thiol-Reactive Labeling Workflow

The general workflow for labeling a protein with this compound involves several key steps, from protein preparation to purification of the final conjugate.

Caption: General experimental workflow for labeling proteins with this compound.

Chemical Reaction of this compound with a Thiol Group

The underlying chemical principle of this application is the nucleophilic addition of a thiol group to the double bond of the maleimide ring. This reaction is highly efficient and results in a stable covalent bond.

Caption: Reaction scheme of this compound with a thiol group on a biomolecule.

Detailed Experimental Protocol: Protein Labeling

This protocol is a generalized procedure for labeling proteins with this compound. The optimal conditions may vary depending on the specific protein.

Materials:

-

Protein of interest containing at least one free cysteine residue.

-

This compound.

-

Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris).[1][10][11]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][11]

-

Reducing agent (e.g., TCEP or DTT) if the protein has disulfide bonds that need to be reduced.[1]

-

Quenching reagent (e.g., glutathione, β-mercaptoethanol) (optional).[1]

-

Purification column (e.g., Sephadex G-25) or dialysis equipment.[1][12]

Procedure:

-

Protein Preparation:

-

Dissolve the protein in a degassed, thiol-free buffer (pH 7.0-7.5) to a concentration of 2-10 mg/mL.[10]

-

If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[9] If DTT is used, it must be removed by dialysis before adding the dye.[1]

-

-

Dye Preparation:

-

Labeling Reaction:

-

Quenching (Optional):

-

Purification:

-

Storage:

Applications in Research

The fluorescently labeled biomolecules generated using this compound are utilized in a wide array of research applications, including:

-

Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells.

-

Flow Cytometry: Identifying and sorting cells based on the presence of a labeled protein.

-

Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes by using ATTO 425 as a donor or acceptor fluorophore.[6][13]

-

Fluorescence Anisotropy/Polarization: Investigating protein-protein and protein-nucleic acid interactions.[6][13]

-

Enzyme Assays: Developing fluorescent substrates to monitor enzyme activity.

Conclusion

This compound is a powerful tool for researchers, offering a reliable and efficient method for fluorescently labeling biomolecules. Its excellent photophysical properties and specific reactivity with thiols make it suitable for a broad range of applications, from cellular imaging to biophysical assays. By following the detailed protocols and understanding the underlying chemistry, researchers can effectively utilize this probe to advance their scientific investigations.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. ATTO 425 | Products | Leica Microsystems [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. researchgate.net [researchgate.net]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. leica-microsystems.com [leica-microsystems.com]

- 13. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

ATTO 425 Maleimide: A Technical Guide to Fluorescence Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 425 is a fluorescent label belonging to the coumarin dye family, recognized for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2] Its maleimide derivative is specifically designed for the covalent labeling of sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[1] This technical guide provides an in-depth overview of the core fluorescence properties of ATTO 425 maleimide, detailed experimental protocols for their measurement, and a representative application in studying cellular signaling pathways.

Core Fluorescence Properties

The fluorescence characteristics of ATTO 425 make it a versatile tool for various bio-imaging and quantification assays. The key quantitative data for ATTO 425 are summarized in the table below.

| Property | Value | Reference |

| Fluorescence Quantum Yield (ηfl) | 90% | [1] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [1] |

| Absorption Maximum (λabs) | 439 nm | [1] |

| Emission Maximum (λfl) | 485 nm | [1] |

| Molar Extinction Coefficient (εmax) | 4.5 x 10^4 M-1 cm-1 | [1] |

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is typically determined using the comparative method, which involves referencing its fluorescence intensity to a standard with a known quantum yield. A common standard for the spectral region of ATTO 425 is Rhodamine 6G in ethanol (Quantum Yield ≈ 0.95).

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Prepare a series of dilutions of the this compound solution and the Rhodamine 6G standard in the appropriate solvent (e.g., ethanol for Rhodamine 6G, PBS for the final ATTO 425 measurement) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength (e.g., 420 nm).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same as that used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each sample and standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

The quantum yield is calculated using the following equation:

-

Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample^2 / n_ref^2)

-

Where:

-

Φ is the quantum yield.

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

The subscripts "sample" and "ref" refer to the sample and the reference, respectively.

-

-

-

Measurement of Fluorescence Lifetime

The fluorescence lifetime of this compound is determined using Time-Correlated Single Photon Counting (TCSPC).[3] This technique measures the time delay between the excitation pulse and the detection of the emitted photon.

Protocol:

-

Instrument Setup:

-

A TCSPC system consisting of a pulsed light source (e.g., a picosecond diode laser at ~440 nm), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics is required.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., PBS, pH 7.4). The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[3]

-

-

Data Acquisition:

-

Excite the sample with the pulsed laser and collect the emitted photons. The electronics record the time difference between the laser pulse and the arrival of each photon.

-

A histogram of these time differences is built up, representing the fluorescence decay curve.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

The fluorescence decay data is then fitted to an exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime (τ). For a single fluorescent species, the decay is typically mono-exponential.

-

Application: Protein Labeling and Cellular Imaging

This compound is widely used to label proteins at cysteine residues for subsequent visualization and analysis. A general workflow for protein labeling and its application in studying receptor internalization is described below.

Experimental Workflow: Protein Labeling

Caption: General workflow for labeling a protein with this compound.

Signaling Pathway: Receptor Internalization

Fluorescently labeled proteins, such as antibodies or ligands, are instrumental in studying the dynamic process of receptor internalization, a key mechanism in cell signaling.

Caption: Simplified signaling pathway of ligand-induced receptor internalization.

References

ATTO 425 Maleimide: A Technical Guide for Advanced Labeling Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on ATTO 425 maleimide, a fluorescent probe belonging to the coumarin dye family. It is designed for covalent labeling of thiol groups in proteins, peptides, and other biomolecules. This document outlines its core physicochemical properties, provides detailed experimental protocols for its application, and presents logical workflows for its use in research and development.

Core Physicochemical and Spectroscopic Properties

ATTO 425 is characterized by its strong absorption, high fluorescence quantum yield, significant Stokes shift, and good photostability.[1] These features make it a versatile tool for various fluorescence-based assays. The maleimide functional group allows for specific covalent attachment to sulfhydryl groups, such as those found in cysteine residues.[2]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 523.58 g/mol | [3] |

| 523.6 g/mol | [4] | |

| 524 g/mol | [2][5] | |

| Molecular Formula | C₂₈H₃₃N₃O₇ | [3][4] |

| Maximum Excitation (λabs) | 439 nm | [3] |

| Maximum Emission (λfl) | 485 nm | |

| 489 nm | [3] | |

| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Fluorescence Lifetime (τfl) | 3.6 ns | |

| Correction Factor (CF₂₆₀) | 0.19 | |

| Correction Factor (CF₂₈₀) | 0.17 |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in labeling applications.

General Procedure for Protein Labeling

This protocol is a general guideline for the covalent labeling of proteins with this compound.

1. Protein Preparation:

-

Dissolve the protein in a suitable buffer at a pH of 7.0-7.5.[6] Recommended buffers include phosphate, Tris, or HEPES at concentrations of 10-100 mM.

-

The protein concentration should ideally be between 50-100 µM. At lower concentrations (below 2 mg/ml), labeling efficiency may decrease.[6][7]

-

Ensure the protein solution is free of any amine-containing substances.[7]

-

If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Use a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye. TCEP does not require removal.

2. Dye Preparation:

-

Immediately prior to use, prepare a 10-20 mM stock solution of this compound in an anhydrous, amine-free solvent such as DMSO or DMF.[5]

-

Protect the stock solution from light.

3. Labeling Reaction:

-

Add a 10-20 molar excess of the reactive dye solution to the protein solution dropwise while stirring.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

4. Reaction Quenching and Purification:

-

To consume any excess maleimide reagent, a low molecular weight thiol such as glutathione or mercaptoethanol can be added.

-

Separate the labeled protein conjugate from the unreacted dye using gel filtration chromatography (e.g., Sephadex G-25) or extensive dialysis at 4°C.

5. Storage:

-

Store the final conjugate under the same conditions as the unlabeled protein.[2] For storage at 4°C, 2 mM sodium azide can be added as a preservative.[2]

-

For long-term storage, it is recommended to divide the conjugate into aliquots and store at -20°C.[2]

Workflow and Reaction Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows and reactions involved in using this compound.

Caption: General experimental workflow for protein labeling with this compound.

Caption: Reaction scheme for the conjugation of this compound to a protein thiol group.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C28H33N3O7 | CID 16213620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Solubility and Application of ATTO 425 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics of ATTO 425 maleimide, a fluorescent probe widely used for labeling biomolecules. This document outlines its solubility in various common laboratory solvents, provides detailed experimental protocols for its use in protein conjugation, and presents a visual workflow for these procedures.

Core Properties of this compound

ATTO 425 is a fluorescent label with a coumarin structure, characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2] The maleimide functional group allows for its covalent attachment to sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[1]

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively published by manufacturers. However, based on technical data sheets and labeling protocols, a qualitative solubility profile and recommended concentrations for stock solutions have been compiled. This compound is soluble in polar aprotic solvents.[1]

| Solvent | Solubility | Recommended Stock Solution Concentration | Notes |

| Dimethylformamide (DMF) | Soluble[1] | 1-10 mM or 10 mg/mL[3][4] | Anhydrous and amine-free DMF should be used. Solutions should be prepared fresh before use.[1][5] |

| Dimethyl sulfoxide (DMSO) | Soluble[1] | 1-10 mM or 10-20 mM[2][3] | Anhydrous and amine-free DMSO is recommended. DMSO is the most common choice for preparing stock solutions.[2] |

| Acetonitrile | Soluble[1] | Not specified | A polar aprotic solvent, suitable for dissolving the dye. |

| Water | Insoluble/Reactive | Not recommended | The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at higher pH, which renders it non-reactive towards thiols.[2] |

| Alcohols (e.g., Ethanol, Methanol) | Insoluble/Reactive | Not recommended | OH-containing solvents should be avoided due to the reactivity of the maleimide group.[1] |

Note: Stock solutions of this compound in anhydrous DMSO or DMF are not stable over long periods and should be prepared fresh for immediate use.[3] If storage is necessary, it is recommended to store aliquots at -20°C, protected from light and moisture.[4]

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step in any labeling procedure is the correct preparation of the dye stock solution.

Methodology:

-

Equilibrate the vial containing the lyophilized this compound to room temperature before opening to prevent moisture condensation.[1]

-

Add the appropriate volume of anhydrous, amine-free DMSO or DMF to achieve the desired concentration (e.g., 1-10 mM or 10 mg/mL).[3][4]

-

Vortex the solution until the dye is completely dissolved.[4]

-

Protect the stock solution from light by wrapping the container in aluminum foil.[2]

-

Use the freshly prepared stock solution immediately for the labeling reaction.

Protein Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to proteins containing free sulfhydryl groups.

Methodology:

-

Protein Preparation:

-

Dissolve the protein to be labeled in a suitable buffer at a pH of 7.0-7.5. Common buffers include phosphate-buffered saline (PBS), Tris, or HEPES.[2]

-

The optimal protein concentration is typically between 1-10 mg/mL.[4]

-

If the protein contains disulfide bonds, reduction is necessary to generate free thiol groups. This can be achieved by incubating the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

If DTT is used, it must be removed by dialysis or gel filtration before adding the dye, as it will react with the maleimide. TCEP does not require removal.[2]

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.[2] The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2] The reaction should be protected from light.[2]

-

-

Stopping the Reaction (Optional):

-

To quench the reaction, an excess of a low molecular weight thiol, such as glutathione or β-mercaptoethanol, can be added to react with any unreacted maleimide.[2]

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye and byproducts using gel filtration chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.[2]

-

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key experimental workflow for protein labeling with this compound.

References

A Technical Guide to ATTO 425 Maleimide: Sourcing and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on ATTO 425 maleimide, a fluorescent probe with utility in a range of life science applications. Detailed herein are its technical specifications, a compilation of suppliers and purchasing options, and established experimental protocols for its use in labeling biomolecules. Furthermore, this guide presents visualizations of experimental workflows, including protein labeling and Förster Resonance Energy Transfer (FRET), to facilitate a deeper understanding of its practical applications.

Core Technical Specifications

ATTO 425 is a fluorescent label characterized by its coumarin-based structure. Key features that make it a valuable tool in research include its strong absorption, high fluorescence quantum yield, and significant Stokes shift, which minimizes spectral overlap and enhances signal detection. The maleimide reactive group specifically targets thiol (sulfhydryl) groups, primarily found on cysteine residues in proteins and peptides, allowing for precise, site-specific labeling.[1][2]

A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | ~524 g/mol | [1] |

| Excitation Maximum (λex) | ~439 nm | [1] |

| Emission Maximum (λem) | ~485 nm | [1] |

| Molar Extinction Coefficient (εmax) | ~4.5 x 10⁴ M⁻¹ cm⁻¹ | [1] |

| Fluorescence Quantum Yield (ηfl) | ~90% | [1] |

| Fluorescence Lifetime (τfl) | ~3.6 ns | [1] |

Supplier and Purchasing Options for this compound

For researchers looking to procure this compound, several reputable suppliers offer this reagent in various quantities. The following table summarizes the available purchasing options. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

| Supplier | Catalog Number | Available Quantities |

| ATTO-TEC | AD 425-41 / AD 425-45 | 1 mg, 5 mg |

| Sigma-Aldrich | 49349 | 1 mg |

| Leica Microsystems | AD 425-41 | 1 mg |

| Jena Bioscience | CLK-035-425 | 3 x 1 mg (Labeling Kit) |

| MedChemExpress | HY-D1137 | 1 mg, 5 mg |

| Santa Cruz Biotechnology | sc-515594 | 1 mg |

Key Experimental Protocols

The primary application of this compound is the covalent labeling of thiol groups on biomolecules. Below are detailed protocols for protein labeling and a description of its use in FRET-based assays.

Protocol 1: Covalent Labeling of Proteins with this compound

This protocol provides a general procedure for the conjugation of this compound to proteins containing accessible cysteine residues.

Materials:

-

This compound

-

Protein of interest containing at least one free cysteine residue

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification column: Gel filtration column (e.g., Sephadex G-25)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, incubate with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.

-

If DTT is used, it must be removed prior to adding the maleimide dye, typically by dialysis or using a desalting column, as it will compete for the dye. TCEP does not need to be removed.

-

-

Dye Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. Protect the solution from light.[3]

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and dye-to-protein ratio may need to be determined empirically for each specific protein.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. This will react with any excess maleimide.

-

-

Purification of the Labeled Protein:

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of ATTO 425 (~439 nm).

-

Application in Förster Resonance Energy Transfer (FRET)

ATTO 425 is often used as a donor fluorophore in FRET experiments due to its favorable spectral properties. FRET is a powerful technique for measuring distances on the nanometer scale, making it suitable for studying molecular interactions, conformational changes in proteins, and enzymatic activity.[4][5][6]

In a typical FRET experiment involving this compound, the donor (ATTO 425) is covalently attached to one molecule or a specific site on a macromolecule, and an acceptor fluorophore with an excitation spectrum that overlaps with the emission spectrum of ATTO 425 is attached to a second molecule or a different site on the same macromolecule. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can result in non-radiative energy transfer to the acceptor, leading to acceptor fluorescence emission and a quenching of the donor's fluorescence.[6] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[6]

A recommended FRET pair for ATTO 425 is ATTO 520.[4]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts related to the use of this compound.

Caption: Workflow for covalent labeling of proteins with this compound.

Caption: Principle of Förster Resonance Energy Transfer (FRET) using ATTO 425 as a donor.

Caption: Logical workflow for studying receptor-ligand binding using FRET with this compound.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

safety data sheet (MSDS) for ATTO 425 maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ATTO 425 maleimide, a fluorescent probe from the coumarin dye family. It is designed for professionals in life sciences and drug development, offering comprehensive data, safety information, and detailed experimental protocols for its application in labeling biomolecules.

Core Properties and Safety Data

ATTO 425 is characterized by its high fluorescence quantum yield, significant Stokes shift, and robust photostability, making it an excellent choice for various bioanalytical applications, including high-sensitivity detection and single-molecule studies.[1][2][3] The maleimide reactive group specifically targets sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, forming a stable thioether bond.[1][4]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized below. These values are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference |

| Molecular Weight (MW) | 523.6 g/mol | [4][5] |

| Absorption Maximum (λabs) | 439 nm | [1][2] |

| Molar Absorptivity (εmax) | 4.5 x 104 M-1cm-1 | [1][2] |

| Emission Maximum (λfl) | 485 nm | [1][2] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][2] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2] |

| Correction Factor (CF260) | 0.19 | [1][2] |

| Correction Factor (CF280) | 0.17 | [1][2] |

| Recommended Solvent | DMF, DMSO | [3][4] |

Safety and Handling

The following information is derived from the Material Safety Data Sheet (MSDS) for this compound.[5] It is imperative to treat this reagent as potentially hazardous and to adhere to standard laboratory safety practices.

| Category | Recommendation | Reference |

| Hazard Identification | The toxicological properties have not been fully investigated. Treat as potentially harmful. Avoid prolonged or repeated exposure. | [5] |

| First Aid Measures | Skin/Eye Contact: Wash the affected area with water for 15 minutes and seek medical advice. Inhalation: Move to fresh air and seek medical advice. Ingestion: Seek medical advice. | [5] |

| Handling | Wear appropriate personal protective equipment (gloves, protective clothing, eyewear). Wash thoroughly after handling. | [5] |

| Storage | Store at or below -20°C. Protect from light and moisture. Desiccation is recommended. | [5] |

| Accidental Release | Use appropriate protective equipment. Absorb the spill with a suitable material and dispose of it in accordance with local regulations. | [5] |

| Fire Fighting | Use a dry chemical powder or appropriate foam extinguisher. | [5] |

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a standard procedure for conjugating this compound to proteins containing accessible cysteine residues.

Materials:

-

Protein of interest (1-5 mg)

-

This compound

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5.[1][4] Other suitable buffers include Tris or HEPES.[1]

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent (optional): Glutathione or β-mercaptoethanol

-

Purification column: Sephadex G-25 or equivalent gel filtration column[4][6]

Methodology:

-

Protein Preparation:

-

Dissolve 1-5 mg of the protein in 1 mL of Reaction Buffer.[6] The optimal protein concentration is 2-10 mg/mL.[7]

-

If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add a 10-fold molar excess of TCEP or DTT. If DTT is used, it must be removed by dialysis or a spin filter before adding the dye, as it will react with the maleimide.[1][7] TCEP does not require removal.[1]

-

-

Dye Preparation:

-

Labeling Reaction:

-

Reaction Quenching (Optional):

-

Purification:

-

Storage:

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. spectra.arizona.edu [spectra.arizona.edu]

- 7. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to the Maleimide-Thiol Reaction: Principles and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules is a fundamental tool in modern scientific research and a cornerstone of therapeutic innovation. Among the arsenal of bioconjugation techniques, the reaction between a maleimide and a thiol group stands out for its remarkable efficiency, high selectivity, and mild reaction conditions. This guide provides a comprehensive exploration of the core principles governing the maleimide-thiol reaction, offering a detailed examination of its mechanism, kinetics, and the critical parameters that influence its outcome. Furthermore, it delves into potential side reactions and mitigation strategies, presents detailed experimental protocols, and furnishes quantitative data to aid in the design and execution of robust and reproducible bioconjugation strategies.

The Core Principle: A Michael Addition Reaction

The fundamental chemistry underpinning the reaction between a maleimide and a thiol is a Michael addition.[1] In this reaction, the nucleophilic thiol group (specifically the thiolate anion, -S⁻) attacks one of the electrophilic carbon atoms of the carbon-carbon double bond within the maleimide ring.[1] This nucleophilic attack results in the formation of a stable, covalent thioether bond, yielding a thiosuccinimide product.[2] The high reactivity of the maleimide's double bond is attributed to the two adjacent electron-withdrawing carbonyl groups, which render it highly susceptible to nucleophilic attack.

This reaction is highly chemoselective for thiol groups, particularly within a specific pH range, making it an ideal method for the site-specific modification of cysteine residues in proteins and peptides.[1][2]

Figure 1: The Michael addition of a thiol to a maleimide.

Key Parameters Influencing the Reaction

The success, specificity, and efficiency of the maleimide-thiol conjugation are profoundly influenced by several key experimental parameters. Meticulous control of these factors is paramount to maximize the yield of the desired conjugate while minimizing the occurrence of unwanted side reactions.

pH: The Critical Determinant of Selectivity and Rate

The pH of the reaction buffer is arguably the most critical factor governing the maleimide-thiol reaction. The optimal pH range for this conjugation is between 6.5 and 7.5 .[2] Within this window, the following conditions are met:

-

Thiol Reactivity: A sufficient concentration of the nucleophilic thiolate anion is present to ensure an efficient reaction rate.

-

Amine Selectivity: The competing reaction with primary amines (such as the ε-amino group of lysine residues) is minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]

-

Maleimide Stability: The hydrolysis of the maleimide ring is kept to a minimum.

Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and thus slowing down the reaction rate. Conversely, at a pH above 7.5, the deprotonation of primary amines increases their nucleophilicity, leading to a loss of selectivity and an increased likelihood of reaction with the maleimide.[2] Additionally, the maleimide ring becomes more susceptible to hydrolysis at alkaline pH.

Temperature and Reaction Time

The maleimide-thiol reaction is typically conducted at either room temperature (20-25°C) or at 4°C. Reactions at room temperature generally proceed faster, often reaching completion within 1-2 hours. For more sensitive biomolecules that may be prone to degradation, performing the reaction at 4°C for a longer duration (e.g., overnight) is recommended.

Stoichiometry: Molar Ratio of Reactants

The molar ratio of maleimide to thiol can significantly impact the efficiency of the conjugation. To drive the reaction to completion, a molar excess of the maleimide-containing reagent is often employed. For protein labeling, a 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point. However, the optimal ratio can vary depending on the specific reactants and should be determined empirically.

Quantitative Data for Experimental Design

The following tables summarize key quantitative data to provide a foundation for the rational design and optimization of maleimide-thiol conjugation experiments.

Table 1: Influence of pH on Maleimide-Thiol Reaction Characteristics

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

Table 2: Second-Order Rate Constants for the Reaction of N-ethylmaleimide (NEM) with Various Thiols

| Thiol | pKa | Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.0 |

| Cysteine | 8.3 | ~300 |

| Glutathione | 8.7 | ~600 |

| 2-Mercaptoethanol | 9.6 | ~150 |

Note: These are approximate values and can vary depending on the specific reaction conditions.

Table 3: Half-life of Hydrolysis for N-Substituted Maleimides at pH 7.4, 37°C

| Maleimide Derivative | Half-life (t₁/₂) |

| N-alkyl maleimide | ~27 hours |

| N-aryl maleimide | ~1.5 hours |

| N-fluorophenyl maleimide | ~0.7 hours |

Potential Side Reactions and Mitigation Strategies

While the maleimide-thiol reaction is highly specific, several side reactions can occur, potentially leading to a heterogeneous product mixture or a loss of reactivity.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[2] This hydrolysis reaction opens the maleimide ring to form a maleamic acid derivative, which is no longer reactive towards thiols.[2]

Mitigation:

-

Maintain the reaction pH within the optimal range of 6.5-7.5.

-

Use freshly prepared aqueous solutions of maleimide-containing reagents.

-

For storage, dissolve maleimide reagents in a dry, biocompatible organic solvent such as DMSO or DMF.

Reaction with Amines

As previously mentioned, at pH values above 7.5, primary amines can compete with thiols for reaction with the maleimide.[2]

Mitigation:

-

Strictly control the reaction pH to remain within the 6.5-7.5 range to ensure high selectivity for thiols.

Retro-Michael Reaction (Thiol Exchange)

The thioether bond formed in the thiosuccinimide product can, under certain conditions, undergo a retro-Michael reaction.[2] This can lead to the dissociation of the conjugate and the potential for the maleimide to react with other available thiols, a phenomenon known as "payload migration" in the context of antibody-drug conjugates (ADCs).[2]

Mitigation:

-

After the conjugation reaction, the thiosuccinimide ring can be intentionally hydrolyzed under controlled basic conditions (e.g., pH 9) to form a stable, ring-opened succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[2]

Thiazine Rearrangement

A significant side reaction can occur when the maleimide conjugation target is an N-terminal cysteine residue. The proximity of the N-terminal primary amine can lead to an intramolecular rearrangement of the initial thiosuccinimide adduct to form a stable six-membered thiazine ring. This rearrangement is more pronounced at a basic pH.[3]

Mitigation:

-

Perform the conjugation at a slightly acidic pH (e.g., pH 6.5) to minimize the rate of rearrangement.

-

If possible, avoid using N-terminal cysteines for conjugation when a homogeneous product is critical.

Figure 2: Overview of the main maleimide-thiol reaction and potential side reactions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the maleimide-thiol reaction.

General Protocol for Protein Labeling with a Maleimide-Functionalized Dye

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized fluorescent dye.

Materials:

-

Protein solution (1-10 mg/mL in a suitable buffer)

-

Maleimide-functionalized dye (e.g., CF™ Dye Maleimide)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

-

Purification column (e.g., Sephadex G-25 desalting column)

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) If reduction of disulfide bonds is required, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.

-

-

Maleimide Dye Preparation:

-

Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Add the maleimide dye stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein. Add the dye solution dropwise while gently stirring.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional):

-

To consume any unreacted maleimide, add a small molecule thiol such as 2-mercaptoethanol or L-cysteine to a final concentration of 1-10 mM. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove the unreacted dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume.

-

Characterization:

-

Degree of Labeling (DOL): Determine the ratio of dye molecules to protein molecules by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.

-

Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the conjugate using techniques such as MALDI-TOF or ESI-MS.

Figure 3: General experimental workflow for protein labeling with a maleimide reagent.

Protocol for Monitoring the Conjugation Reaction by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for monitoring the progress of a conjugation reaction and assessing the purity of the final product.

Materials:

-

HPLC system with a C18 column and a UV detector

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: At various time points during the conjugation reaction, withdraw a small aliquot of the reaction mixture and dilute it in Mobile Phase A.

-

HPLC Analysis: Inject the prepared sample onto the C18 column.

-

Elution: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein and the specific absorbance maximum for the maleimide-containing molecule).

-

Analysis: The unconjugated protein, the unreacted maleimide reagent, and the final conjugate will have distinct retention times, allowing for their separation and quantification. By comparing the peak areas over time, the progress of the reaction can be monitored.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

The maleimide-thiol reaction has become a pivotal technology in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic drug. The antibody serves to selectively deliver the drug to cancer cells that express a specific target antigen, thereby minimizing off-target toxicity.

The maleimide-thiol ligation is frequently used to attach the cytotoxic payload to the antibody via the cysteine residues in the antibody's hinge region. A thorough understanding and control of the maleimide-thiol chemistry are crucial for the development of homogeneous, stable, and efficacious ADCs.

Figure 4: Conceptual pathway of an ADC utilizing a maleimide-thiol linker.

Conclusion

The maleimide-thiol reaction is a robust and versatile tool for the covalent modification of biomolecules. Its high selectivity, efficiency, and mild reaction conditions have established it as a go-to method in bioconjugation, with profound implications for basic research and the development of novel therapeutics. A comprehensive understanding of the reaction's underlying principles, the critical parameters that govern its outcome, and the potential for side reactions is essential for its successful application. By leveraging the information and protocols presented in this guide, researchers and drug development professionals can effectively harness the power of maleimide-thiol chemistry to advance their scientific and therapeutic goals.

References

Methodological & Application

Application Notes and Protocols for ATTO 425 Maleimide Protein Labeling in Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin family, designed for labeling various biomolecules such as proteins, DNA, and RNA in the life sciences.[1] Its key characteristics include strong absorption, high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight. The dye can be efficiently excited between 405 and 455 nm. The maleimide derivative of ATTO 425 is particularly well-suited for selectively labeling thiol groups (sulfhydryl groups), most commonly found in the cysteine residues of proteins.[1][2][3] This thiol-selective reaction is more specific than amine labeling (e.g., with NHS-esters), as cysteines are generally less abundant than lysines in proteins.[4] This specificity is advantageous for investigating protein structure, function, and interactions, especially when targeting cysteines within catalytic or binding sites.[4]

This document provides a detailed protocol for labeling proteins with ATTO 425 maleimide and preparing them for fluorescence microscopy applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the recommended parameters for protein labeling.

Table 1: Spectroscopic and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight (MW) | 524 g/mol | [1] |

| Absorption Maximum (λabs) | 439 nm | |

| Extinction Coefficient (εmax) | 4.5 x 10^4 M-1 cm-1 | |

| Emission Maximum (λfl) | 485 nm | |

| Fluorescence Quantum Yield (ηfl) | 90% | |

| Fluorescence Lifetime (τfl) | 3.6 ns | |

| Correction Factor at 260 nm (CF260) | 0.19 | |

| Correction Factor at 280 nm (CF280) | 0.17 | [2] |

Table 2: Recommended Reaction Conditions for this compound Protein Labeling

| Parameter | Recommended Value | Notes |

| Protein Concentration | 2 - 10 mg/mL (optimal 10 mg/mL) | Labeling efficiency may decrease at lower concentrations.[4] |

| Reaction Buffer | Phosphate, Tris, HEPES, PBS | Must be free of amine-containing substances.[1][5] |

| Reaction pH | 7.0 - 7.5 | Optimal for thiol reactivity while minimizing amine reactivity and maleimide hydrolysis.[1][4][5] |

| Reducing Agent (Optional) | TCEP or DTT | TCEP is often preferred as it does not need to be removed before adding the maleimide.[6] |

| Molar Excess of Reducing Agent | 10-fold molar excess over protein | To reduce disulfide bonds if necessary.[1][4] |

| This compound Stock Solution | 10 - 20 mM in anhydrous DMSO or DMF | Prepare immediately before use.[1] |

| Molar Excess of Dye | 10 - 20 fold over protein | This should be optimized for the specific protein.[6] |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Protect the reaction from light.[1] |

| Quenching Agent (Optional) | Glutathione, 2-mercaptoethanol, or cysteine | To consume excess unreacted maleimide.[1][4] |

Experimental Protocols

Preparation of Reagents

-

Protein Solution:

-

Dissolve the protein in a suitable amine-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[1][4] The recommended protein concentration is between 2-10 mg/mL.[4]

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[1][6] If DTT (dithiothreitol) is used, it must be removed before adding the dye, for example, by using a desalting column.[6]

-

-

This compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 10-20 mM.[1] Protect the stock solution from light.

-

Protein Labeling Reaction

-

While stirring, add the prepared this compound stock solution dropwise to the protein solution. A 10-20 molar excess of the dye over the protein is a common starting point, but this may require optimization.[1][6]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] Ensure the reaction is protected from light by wrapping the container in aluminum foil or using an amber tube.[1][4]

-

(Optional) To stop the reaction, add a low molecular weight thiol such as glutathione or 2-mercaptoethanol to consume any excess maleimide.[1][4] Incubate for an additional 15-30 minutes.[4]

Purification of the Labeled Protein

-

It is crucial to remove the unreacted dye from the labeled protein.[4] This is typically achieved through size-exclusion chromatography, such as a Sephadex G-25 column.[3]

-

Equilibrate the column with your buffer of choice (e.g., PBS).[5]

-

Apply the reaction mixture to the column.

-

Elute the protein-dye conjugate with the equilibration buffer. The first colored, fluorescent band to elute is the labeled protein.[5] A slower-moving band corresponds to the free, hydrolyzed dye.[5]

-

Collect the fractions containing the labeled protein.

-

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined using absorption spectroscopy.[7]

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_prot) and at the absorption maximum of ATTO 425 (439 nm, A_dye).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

c(dye) = A_dye / ε_dye (where ε_dye for ATTO 425 is 45,000 M-1 cm-1)

-

-

Calculate the corrected absorbance of the protein at 280 nm, accounting for the dye's absorbance at this wavelength:

-

A_prot_corr = A_prot - (A_dye × CF280) (where CF280 for ATTO 425 is 0.17)[1]

-

-

Calculate the protein concentration:

-

c(protein) = A_prot_corr / ε_prot (where ε_prot is the molar extinction coefficient of your specific protein at 280 nm)

-

-

Calculate the DOL:

-

DOL = c(dye) / c(protein)

-

Storage of the Labeled Protein

-

Store the labeled protein under the same conditions as the unlabeled protein.[5]

-

For short-term storage, 4°C is suitable. For long-term storage, it is recommended to divide the conjugate into aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][7] Protect the stored conjugate from light.[4][7]

Diagrams

Caption: Experimental workflow for this compound protein labeling.

Caption: Reaction of this compound with a protein's thiol group.

References

Application Notes and Protocols: Cysteine-Specific Labeling with ATTO 425 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the selective labeling of cysteine residues in proteins and other biomolecules using ATTO 425 maleimide. ATTO 425 is a fluorescent dye with a coumarin structure, characterized by its strong absorption, high fluorescence quantum yield, large Stokes shift, and good photostability.[1][2][3] The maleimide functional group allows for specific covalent attachment to the thiol group of cysteine residues, forming a stable thioether bond.[4][5] This protocol is designed to be a starting point for developing optimized labeling strategies for specific applications in research and drug development.

Data Presentation

The optical and physical properties of ATTO 425 are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight (MW) | 524 g/mol | [1][4] |

| Absorbance Maximum (λabs) | 439 nm | [1][2][4] |

| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [1][2][4] |

| Fluorescence Emission Maximum (λfl) | 485 nm | [1][2][4] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][2] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2] |

| Correction Factor (CF260) | 0.19 | [1][4] |

| Correction Factor (CF280) | 0.17 | [1][4] |

| Recommended Solvent for Stock | DMF or DMSO | [3][4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction and the general experimental workflow for cysteine labeling.

Caption: Chemical reaction of this compound with a cysteine residue.

Caption: Experimental workflow for cysteine labeling with this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling proteins with this compound.

Materials and Reagents

-

Protein of interest with at least one cysteine residue

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5.[4] Other suitable buffers include Tris or HEPES.[1] The buffer should be degassed to prevent re-oxidation of thiols.[6][7]

-

Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1][8]

-

Quenching Reagent (optional): Glutathione, β-mercaptoethanol, or other small molecule thiols.[1]

-

Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[1][4]

Protocol

1. Protein Preparation and Reduction of Disulfide Bonds

a. Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL (typically 50-100 µM).[1][7]

b. If the protein contains disulfide bonds that need to be labeled, reduction is necessary.

- Using TCEP (recommended): Add a 10-fold molar excess of TCEP to the protein solution.[1] Incubate for 20-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.[6]

- Using DTT: Add a 10-fold molar excess of DTT and incubate for 30-60 minutes at room temperature. Crucially, DTT must be removed before adding the maleimide dye, as it will compete for the dye.[7][9] Removal can be achieved by dialysis or using a desalting column.[1][5]

2. Preparation of this compound Stock Solution

a. Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[3][5][7]

b. Protect the stock solution from light by wrapping the container in aluminum foil.[5]

3. Labeling Reaction

a. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1] Add the dye dropwise while gently stirring.

b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][5] The reaction should be performed in the dark to prevent photobleaching of the dye.[1] The optimal reaction time may need to be determined empirically for each specific protein.

4. Quenching the Reaction (Optional but Recommended)

a. To stop the labeling reaction and consume any excess maleimide, a low molecular weight thiol can be added.[1] Add an excess of a quenching reagent like glutathione or β-mercaptoethanol.

b. Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Labeled Protein

a. Separate the labeled protein from unreacted dye and quenching reagents. This is a critical step to reduce background fluorescence.

b. Gel Filtration Chromatography: This is the most common method. Use a column such as Sephadex G-25, pre-equilibrated with the desired storage buffer.[1][4] The first colored band to elute is typically the labeled protein conjugate.[10]

c. Dialysis: Dialyze the reaction mixture extensively against a suitable buffer at 4°C.[1]

6. Characterization and Storage of the Conjugate

a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 439 nm (for ATTO 425).

b. Store the labeled protein under the same conditions as the unlabeled protein, protected from light.[4] For long-term storage, it is recommended to add a preservative like sodium azide (if compatible with downstream applications), aliquot the conjugate, and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[4]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction by optimizing reducing agent concentration and incubation time. Use fresh reducing agents. |

| Re-oxidation of thiols after reduction. | Use degassed buffers and perform the reaction under an inert atmosphere if necessary.[6][7] | |

| Hydrolysis of the maleimide. | Prepare the maleimide stock solution immediately before use. Ensure the pH of the reaction buffer is not above 7.5, as maleimide hydrolysis increases at higher pH.[1][11] | |

| Non-specific Labeling | Reaction with other nucleophilic residues (e.g., amines). | Maintain the reaction pH between 6.5 and 7.5 to favor reaction with thiols.[8] At pH > 7.5, reactivity with amines increases.[8] |

| Precipitation of Protein | High concentration of organic solvent from the dye stock. | Add the dye stock solution slowly while stirring. Keep the final concentration of the organic solvent as low as possible. |

| High Background Fluorescence | Incomplete removal of unreacted dye. | Optimize the purification step. For very hydrophilic dyes, a longer gel filtration column may be necessary.[4] Repeat the purification step if needed.[11] |

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ATTO 425 | Products | Leica Microsystems [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectra.arizona.edu [spectra.arizona.edu]

- 11. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols: ATTO 425 Maleimide for Single-Molecule Detection Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin family of dyes.[1][2][3][4][5] Its maleimide derivative is a thiol-reactive probe that is well-suited for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups, such as those from cysteine residues.[1][2] Key characteristics of ATTO 425 include a strong absorption, high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight, making it an excellent candidate for high-sensitivity detection applications, including single-molecule spectroscopy and Förster Resonance Energy Transfer (FRET).[1][2][3][4][5] This document provides detailed application notes and protocols for the use of ATTO 425 maleimide in single-molecule detection experiments.

Photophysical Properties

The photophysical properties of ATTO 425 make it a versatile fluorescent probe for single-molecule studies. It can be efficiently excited by common laser lines in the violet-blue region of the spectrum (405 nm - 455 nm).[1][3][4][5]

| Property | Value | Reference |

| Maximum Absorption (λ_abs_) | 439 nm | [1][2][5] |

| Molar Extinction Coefficient (ε_max_) | 4.5 x 10⁴ M⁻¹cm⁻¹ | [1][2][5] |

| Maximum Emission (λ_fl_) | 485 nm | [1][2][5] |

| Fluorescence Quantum Yield (η_fl_) | 90% | [1][2][5] |

| Fluorescence Lifetime (τ_fl_) | 3.6 ns | [1][2][5] |

| Molecular Weight (MW) | 524 g/mol | [1][2] |

| Net Charge | -1 | [1] |

| Correction Factor (CF₂₆₀) | 0.19 | [1][2] |

| Correction Factor (CF₂₈₀) | 0.17 | [1][2] |

Experimental Protocols

This protocol outlines the general procedure for labeling proteins with this compound. The maleimide group specifically reacts with thiol groups of cysteine residues to form a stable thioether bond.

Materials:

-

This compound

-

Protein of interest with at least one free cysteine residue

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5.[1] Avoid buffers containing amines like Tris if targeting amines is not desired.

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.

-

Quenching reagent: Glutathione or β-mercaptoethanol.

-

Purification column: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[1][6][7]

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare the dye stock solution.[2][6]

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 50-100 µM (approximately 1-5 mg/mL).[1][6]

-

If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of DTT or TCEP.[1] If DTT is used, it must be removed by dialysis before adding the dye, as it will react with the maleimide. TCEP does not require removal.[1]

-

-

Dye Preparation:

-

Labeling Reaction:

-

Quenching the Reaction:

-

(Optional) Add a low molecular weight thiol, such as glutathione or β-mercaptoethanol, in excess to quench any unreacted maleimide.[1]

-

-

Purification of the Labeled Protein:

-

Determination of Degree of Labeling (DOL):

-

The DOL can be determined by measuring the absorbance of the labeled protein at 280 nm (for the protein) and 439 nm (for ATTO 425).

-

This protocol provides a general workflow for a single-molecule FRET experiment using a protein labeled with ATTO 425 as a donor and a suitable acceptor dye.

Materials:

-

ATTO 425-labeled protein (Donor)

-

Acceptor-labeled biomolecule

-

Single-molecule fluorescence microscope (e.g., confocal or Total Internal Reflection Fluorescence (TIRF) microscope).[8]

-

Surface passivated coverslips

-

Immobilization strategy (e.g., biotin-streptavidin)

-

Imaging buffer (may include an oxygen scavenging system to improve photostability)

Procedure:

-

Sample Preparation:

-

Immobilize the labeled biomolecules on a passivated glass coverslip at a low density to ensure individual molecules can be resolved.

-

-

Microscope Setup:

-

Align the excitation laser (e.g., 440 nm) on the sample.

-

Configure the detection channels for the donor (ATTO 425) and acceptor emission wavelengths.

-

-

Data Acquisition:

-

Record the fluorescence intensity time traces from individual molecules in both the donor and acceptor channels.

-

-

Data Analysis:

-

Calculate the FRET efficiency for each molecule over time.

-

Analyze the FRET distributions and dynamics to infer conformational changes or binding events.

-

Signaling Pathways and Experimental Workflows

Caption: Reaction of this compound with a protein thiol group.

Caption: Workflow for a single-molecule FRET experiment.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. ATTO 425 | Products | Leica Microsystems [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. spectra.arizona.edu [spectra.arizona.edu]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. The potential of fluorogenicity for single molecule FRET and DyeCycling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: ATTO 425 Maleimide in Fluorescence In Situ Hybridization (FISH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of genes.[1][2][] This technique has broad applications in research, diagnostics, and drug development. The choice of fluorescent dye is critical for the sensitivity and specificity of FISH assays. ATTO dyes are a class of patented fluorescent markers known for their strong absorption, high photostability, and high fluorescence quantum yield, making them excellent candidates for demanding applications like FISH.[4]

This document provides detailed application notes and protocols for the use of ATTO 425 maleimide in FISH. ATTO 425 is a coumarin-based dye that fluoresces in the blue region of the visible spectrum.[5][6] Its maleimide derivative is specifically designed for the covalent labeling of thiol-containing molecules, such as thiol-modified oligonucleotides used as FISH probes.[7][8][9]

Key Features of ATTO 425

ATTO 425 offers several advantages for FISH applications:

-

High Fluorescence Quantum Yield: A high quantum yield of 90% ensures bright signals and high sensitivity.[6][7][10]

-

Large Stokes Shift: A significant separation between the absorption and emission maxima (439 nm and 485 nm, respectively) minimizes self-quenching and simplifies fluorescence detection.[5][6][7][10]

-

Good Photostability: ATTO 425 exhibits good resistance to photobleaching, allowing for longer exposure times and more robust imaging.[6][7]

-

Moderate Hydrophilicity: This property helps to reduce non-specific binding of the probe to cellular components.[5][7][10]

-

Specific Labeling Chemistry: The maleimide group provides a highly selective method for labeling thiol-modified oligonucleotides.[7][8][9]

Data Presentation

Table 1: Spectroscopic and Physical Properties of ATTO 425

| Property | Value | Reference |

| Excitation Maximum (λabs) | 439 nm | [6][7][10] |

| Emission Maximum (λfl) | 485 nm | [6][7] |

| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [6][7] |

| Fluorescence Quantum Yield (ηfl) | 90% | [6][7][10] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [7][10] |

| Molecular Weight (MW) | 524 g/mol | [7] |

| Stokes Shift | 46 nm | [5] |

Table 2: Recommended Filter Sets for ATTO 425 Visualization

| Filter Set Component | Wavelength Range |

| Excitation Filter | 430/20 nm |

| Dichroic Mirror | 455 nm |

| Emission Filter | 480/40 nm |

Note: Optimal filter sets may vary depending on the specific microscope and imaging system.

Experimental Protocols

Protocol 1: Labeling of Thiol-Modified Oligonucleotide Probes with this compound

This protocol describes the covalent attachment of this compound to a thiol-modified oligonucleotide probe.

Materials:

-

Thiol-modified oligonucleotide probe (with a 3' or 5' thiol modifier)

-

This compound (dissolved in anhydrous DMSO at 10 mg/mL)

-

1 M Sodium phosphate buffer (pH 7.0)

-

Nuclease-free water

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer or NanoDrop

Procedure:

-

Oligonucleotide Preparation: Dissolve the thiol-modified oligonucleotide in 100 µL of 100 mM sodium phosphate buffer (pH 7.0).

-

Reduction of Disulfide Bonds (Optional but Recommended): If the oligonucleotide has formed disulfide bonds, treat it with a 10-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature. Remove the reducing agent by ethanol precipitation or using a desalting column.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the oligonucleotide solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

-

Purification of the Labeled Probe: Separate the labeled oligonucleotide from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or via ethanol precipitation.

-

Quantification and Quality Control:

-

Measure the absorbance of the purified probe at 260 nm (for the oligonucleotide) and 439 nm (for ATTO 425).

-

Calculate the concentration of the oligonucleotide and the dye.

-

Determine the degree of labeling (DOL), which is the molar ratio of the dye to the oligonucleotide. An optimal DOL for FISH probes is typically between 1 and 3.

-

Protocol 2: Fluorescence In Situ Hybridization (FISH) using an ATTO 425-Labeled Probe

This protocol provides a general workflow for performing FISH on adherent cells.

Materials:

-

ATTO 425-labeled oligonucleotide probe

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-